Cas no 1796722-56-9 (1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)

1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid structure
1796722-56-9 structure
Product name:1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No:1796722-56-9
MF:C15H18N2O5
Molecular Weight:306.313824176788
CID:5654577
PubChem ID:108495839

1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
    • 1796722-56-9
    • EN300-27731230
    • 1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
    • インチ: 1S/C15H18N2O5/c18-13-8-12(14(19)20)9-17(13)7-6-16-15(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21)(H,19,20)
    • InChIKey: LLTGXYWFHSDKGF-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)O)CN1CCNC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 306.12157168g/mol
  • 同位素质量: 306.12157168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 420
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 0.2

1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27731230-0.05g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-27731230-0.1g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-27731230-5.0g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
5.0g
$1821.0 2025-03-19
Enamine
EN300-27731230-0.25g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-27731230-2.5g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-27731230-10.0g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
10.0g
$2701.0 2025-03-19
Enamine
EN300-27731230-1.0g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-27731230-10g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9
10g
$2701.0 2023-09-10
Enamine
EN300-27731230-1g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9
1g
$628.0 2023-09-10
Enamine
EN300-27731230-0.5g
1-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid
1796722-56-9 95.0%
0.5g
$603.0 2025-03-19

1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid 関連文献

1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1796722-56-9)

The compound 1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1796722-56-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel peptidomimetics and protease inhibitors. Its unique structural features, including the pyrrolidine-3-carboxylic acid moiety and the benzyloxycarbonyl (Cbz) protecting group, make it a versatile building block for the development of biologically active molecules. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are implicated in various diseases including diabetes and neurodegenerative disorders.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of 1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid using a multi-step protocol involving the protection of the amine group, followed by cyclization and carboxylation. The compound was subsequently used to develop a series of DPP-4 inhibitors with improved pharmacokinetic properties. The study reported IC50 values in the nanomolar range, suggesting high potency of the derived inhibitors.

Another study published in Bioorganic & Medicinal Chemistry Letters explored the compound's potential as a scaffold for designing POP inhibitors. The researchers modified the pyrrolidine ring and the Cbz group to enhance binding affinity and selectivity. The resulting analogs exhibited significant inhibition of POP activity in vitro, with one derivative showing promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease. These findings underscore the compound's utility in addressing unmet medical needs in neurodegenerative diseases.

Beyond its applications in enzyme inhibition, 1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid has also been investigated for its role in peptide-based drug delivery systems. A recent study in Molecular Pharmaceutics demonstrated that the compound could be conjugated to therapeutic peptides to improve their stability and cellular uptake. The Cbz group was found to protect the peptide from enzymatic degradation, while the carboxylic acid moiety facilitated conjugation to targeting ligands.

In conclusion, the latest research on 1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1796722-56-9) highlights its versatility and potential in medicinal chemistry. Its applications span from enzyme inhibition to peptide drug delivery, making it a valuable tool for drug discovery. Future studies are expected to further explore its therapeutic potential and optimize its derivatives for clinical development.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd